molecular formula C20H15FN2O4S B3011305 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922034-73-9

1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B3011305
CAS No.: 922034-73-9
M. Wt: 398.41
InChI Key: UPTKPPSIUFMPCR-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This structure comprises a bicyclic system with an oxygen and nitrogen atom in the oxazepine ring, substituted at position 2 with a methanesulfonamide group and at position 11 with a ketone.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKPPSIUFMPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.

Pharmacokinetics

Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative. This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.

Result of Action

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.

Action Environment

It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.

Comparison with Similar Compounds

Compound A : N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (RN: 922089-36-9)

  • Key Differences :
    • Oxazepine Substitution : An 8-chloro group replaces the hydrogen at position 6.
    • Sulfonamide Group : A 4-fluorobenzenesulfonamide (aryl sulfonamide) is present instead of a methanesulfonamide (alkyl sulfonamide).
  • The aryl sulfonamide may increase π-π stacking interactions compared to the alkyl variant .

Compound B : N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide

  • Key Differences :
    • Oxazepine Substitution : Methyl groups at position 8 and the sulfonamide nitrogen.
    • Sulfonamide Group : A 4-methylphenyl substituent introduces hydrophobicity.
  • Implications : Methylation at position 8 and the nitrogen atom may reduce metabolic degradation, enhancing pharmacokinetic stability .

Compound C : N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

  • Key Differences :
    • Oxazepine Substitution : An acetyl group at position 10 replaces the ketone at position 11.
    • Sulfonamide Group : 4-Methylbenzenesulfonamide with a methyl group instead of fluorine.

Spectral Comparison

  • IR Spectroscopy :
    • Target Compound : Expected C=O (ketone) stretch near 1680–1700 cm⁻¹ and S=O (sulfonamide) near 1350–1450 cm⁻¹.
    • Compound A : Lacks methanesulfonamide, but 4-fluorobenzenesulfonamide shows S=O stretches at ~1370 cm⁻¹ and aromatic C-F at ~1220 cm⁻¹ .
    • Compound C : Acetyl C=O stretch at ~1700 cm⁻¹, distinct from the target’s ketone .

Data Table: Structural and Spectral Comparison

Compound Oxazepine Substituents Sulfonamide Group Key IR Bands (cm⁻¹) References
Target Compound 11-Oxo, 2-methanesulfonamide 1-(4-Fluorophenyl)methanesulfonamide C=O (~1680–1700), S=O (~1350–1450) Deduced
Compound A (922089-36-9) 8-Chloro, 11-oxo 4-Fluorobenzenesulfonamide S=O (~1370), C-F (~1220)
Compound B 8-Methyl, 11-oxo N,8-Dimethyl-4-methylphenyl C-H (methyl, ~2850–2960)
Compound C 10-Acetyl 4-Methylbenzenesulfonamide C=O (acetyl, ~1700)

Implications of Structural Differences

  • Alkyl vs. Aryl Sulfonamides : Methanesulfonamide (target) offers flexibility, while aryl variants (Compound A) may improve solubility via π-stacking.
  • Substituent Position : Chloro at position 8 (Compound A) vs. methyl at position 8 (Compound B) influences steric hindrance and metabolic pathways.

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